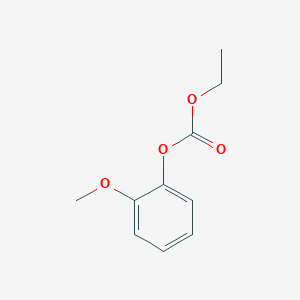
Carbonic acid, ethyl 2-methoxyphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, ethyl 2-methoxyphenyl ester, also known as ethyl vanillin carbonate, is a synthetic organic compound used in various industries. It is a white to yellow crystalline powder with a sweet, vanilla-like odor and taste. This compound is commonly used as a flavoring agent in food, beverages, and pharmaceuticals. In recent years, carbonic acid, ethyl 2-methoxyphenyl ester has gained attention for its potential use in scientific research.
Mecanismo De Acción
The exact mechanism of action of carbonic acid, Carbonic acid, ethyl 2-methoxyphenyl ester 2-methoxyphenyl ester is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. Additionally, this compound has been shown to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
Carbonic acid, Carbonic acid, ethyl 2-methoxyphenyl ester 2-methoxyphenyl ester has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which may be beneficial for the treatment of various diseases. Additionally, this compound has been shown to have antiproliferative effects on cancer cells, making it a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using carbonic acid, Carbonic acid, ethyl 2-methoxyphenyl ester 2-methoxyphenyl ester in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been shown to have low toxicity, making it a safe option for use in research. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of carbonic acid, Carbonic acid, ethyl 2-methoxyphenyl ester 2-methoxyphenyl ester in scientific research. One potential direction is its use in the development of novel cancer treatments. Additionally, this compound may have potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular disease. Further research is needed to fully understand the potential uses of carbonic acid, Carbonic acid, ethyl 2-methoxyphenyl ester 2-methoxyphenyl ester in scientific research.
Métodos De Síntesis
Carbonic acid, Carbonic acid, ethyl 2-methoxyphenyl ester 2-methoxyphenyl ester can be synthesized through several methods, including the reaction of Carbonic acid, ethyl 2-methoxyphenyl ester vanillin with phosgene or the reaction of Carbonic acid, ethyl 2-methoxyphenyl ester vanillin with chloroformate. The synthesis of this compound is relatively simple and can be achieved in moderate to high yields.
Aplicaciones Científicas De Investigación
Carbonic acid, Carbonic acid, ethyl 2-methoxyphenyl ester 2-methoxyphenyl ester has been studied for its potential use in scientific research. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. Additionally, this compound has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Propiedades
Número CAS |
1847-84-3 |
|---|---|
Nombre del producto |
Carbonic acid, ethyl 2-methoxyphenyl ester |
Fórmula molecular |
C10H12O4 |
Peso molecular |
196.2 g/mol |
Nombre IUPAC |
ethyl (2-methoxyphenyl) carbonate |
InChI |
InChI=1S/C10H12O4/c1-3-13-10(11)14-9-7-5-4-6-8(9)12-2/h4-7H,3H2,1-2H3 |
Clave InChI |
OFDKFNZHXJWFNS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)OC1=CC=CC=C1OC |
SMILES canónico |
CCOC(=O)OC1=CC=CC=C1OC |
Otros números CAS |
1847-84-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



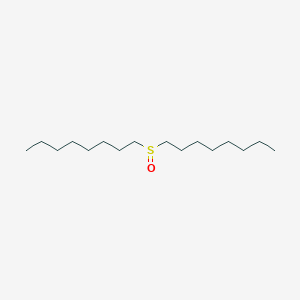
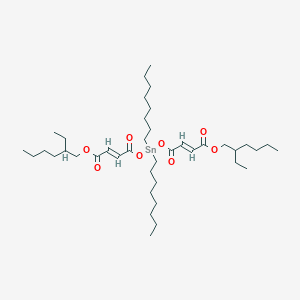

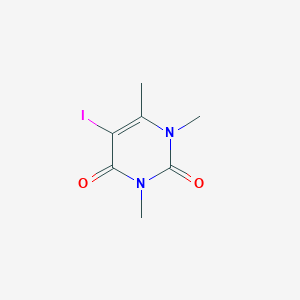
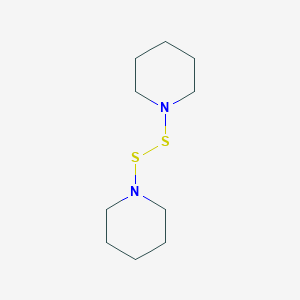
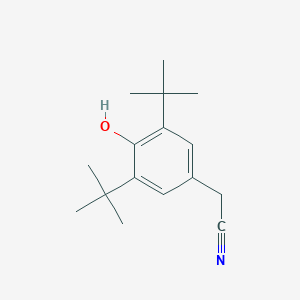
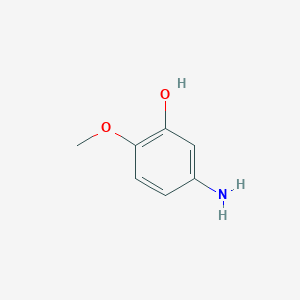
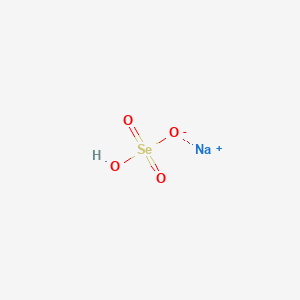
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B156537.png)
![5-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B156539.png)
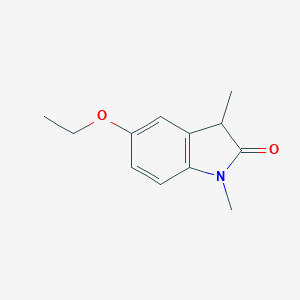
![Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI)](/img/structure/B156548.png)

